![molecular formula C12H17N3O4S2 B6538370 N-(3-carbamoylthiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021215-15-5](/img/structure/B6538370.png)
N-(3-carbamoylthiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide
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Description
N-(3-carbamoylthiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide (also known as CPT-4) is a novel compound that has been studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, which has made it a promising candidate for use in laboratory experiments.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacologic Inhibition of NT5C2
“N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxamide”, also known as CRCD2, has been identified as a first-in-class small-molecule NT5C2 nucleotidase inhibitor. It is broadly active against leukemias bearing highly prevalent relapse-associated mutant forms of NT5C2 in vitro and in vivo . CRCD2 treatment also enhanced the cytotoxic activity of 6-MP in NT5C2 wild-type leukemias .
Material Sciences
properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-21(18,19)15-5-2-8(3-6-15)11(17)14-12-9(10(13)16)4-7-20-12/h4,7-8H,2-3,5-6H2,1H3,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIFZUSNUNTLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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